molecular formula C11H15Br2N B1594513 N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine CAS No. 24468-88-0

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine

Cat. No. B1594513
CAS RN: 24468-88-0
M. Wt: 321.05 g/mol
InChI Key: NOCFCCNGOFVBDJ-UHFFFAOYSA-N
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Description

“N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine” is a chemical compound with the molecular formula C11H15Br2N . It has a molecular weight of 321.05 . The compound is in liquid form and should be stored at 4°C, protected from light .


Molecular Structure Analysis

The InChI code for “N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine” is 1S/C11H15Br2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine” has a boiling point of 319.4±32.0 °C at 760 mmHg . The compound has a predicted density of 1.563±0.06 g/cm3 . The pKa value is predicted to be 5.63±0.50 .

Scientific Research Applications

Pharmacological and Toxicological Studies

  • Compounds structurally similar to N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine, such as N-benzyl-substituted phenethylamines (NBOMes), have been extensively studied for their pharmacological and toxicological properties. NBOMes are known for their potent serotonin-receptor activation, leading to hallucinogenic effects. For instance, studies on 25B-NBOMe, a derivative within this class, have documented its high potency and affinity for serotonin receptors, highlighting the risks associated with its use at even small doses (Yoshida et al., 2015). This information is crucial for understanding the potential interactions and effects of structurally similar compounds on the human body.

Synthetic and Catalytic Applications

  • The reductive coupling of nitrobenzyl bromides with ketones or imines, involving single-electron-transfer processes, has been explored using compounds related to N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine. Such studies have opened new pathways for creating tertiary alcohol products through formal polarity inversion, demonstrating the synthetic versatility of benzyl bromide derivatives in organic synthesis (Li et al., 2016).

Analytical Detection and Quantification

  • Analytical methods have been developed to detect and quantify structurally similar compounds, such as 25B-NBOMe, in biological specimens. These methods, including high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), are essential for toxicological analysis, especially in cases of intoxication. Such analytical capabilities enable the identification and quantification of novel psychoactive substances, aiding in forensic and clinical toxicology (Poklis et al., 2014).

Neurochemical Pharmacology

  • Research on substituted N-benzylphenethylamines has provided insights into their neurochemical pharmacology, specifically their agonistic activity at 5-HT2A serotonin receptors. These studies have implications for understanding the hallucinogenic activity of these compounds and their potential therapeutic applications in treating disorders related to serotonin dysregulation (Eshleman et al., 2018).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H317 and H319 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCFCCNGOFVBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179229
Record name Benzenemethanamine, N,N-bis(2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine

CAS RN

24468-88-0
Record name Benzenemethanamine, N,N-bis(2-bromoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024468880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N,N-bis(2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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